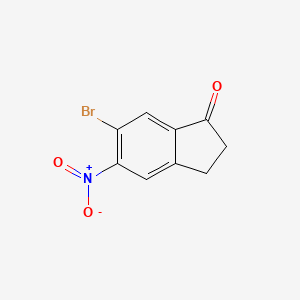
6-bromo-5-nitro-2,3-dihydro-1H-inden-1-one
货号 B8763328
分子量: 256.05 g/mol
InChI 键: VPHMMXBRVPHQDU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
USRE038103E1
Procedure details


To a suspension of 5-amino-6-bromo-1-indanone (30.0 g, 0.13 mol) in 20% aqueous fluoroboric acid (120 mL) at 0° C. was added dropwise 4M aqueous NaNO2 (50 mL, 0.20 mol) over a period of 30 min. The mixture was stirred for 30 min after completion of addition. The resulting foamy suspension was added portionwise to a vigorously stirred mixture of copper powder (40 g, 0.62 mol) and sodium nitrite (120 g, 1.74 mol) in water (240 mL) at room temperature over a period of 15 min. During the addition, excessive foaming was broken up by the addition of small amounts of diethyl ether. After further stirring for 30 min, the mixture was filtered through celite, washed with ethyl acetate (5′300 mL). The ethyl acetate layer was separated, washed with brine, dried over anhydrous MgSO4 and concentrated in vacuo. Chromatography over silica gel, eluting with CH2Cl2, yielded 17.5 g (51%) of the title compound as a pale yellow solid.






Identifiers


|
REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[Br:11])[C:7](=[O:12])[CH2:6][CH2:5]2.[N:13]([O-:15])=[O:14].[Na+].C(OCC)C>F[B-](F)(F)F.[H+].O.[Cu]>[N+:13]([C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[Br:11])[C:7](=[O:12])[CH2:6][CH2:5]2)([O-:15])=[O:14] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C2CCC(C2=CC1Br)=O
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
F[B-](F)(F)F.[H+]
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
120 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
240 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
copper
|
|
Quantity
|
40 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
after completion of addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
During the addition, excessive foaming
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After further stirring for 30 min
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered through celite
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethyl acetate (5′300 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ethyl acetate layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
WASH
|
Type
|
WASH
|
|
Details
|
Chromatography over silica gel, eluting with CH2Cl2
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C=C2CCC(C2=CC1Br)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17.5 g | |
| YIELD: PERCENTYIELD | 51% | |
| YIELD: CALCULATEDPERCENTYIELD | 52.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

